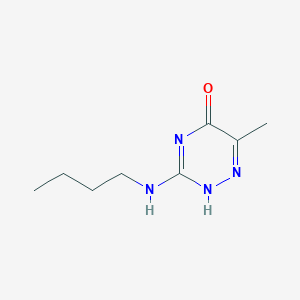

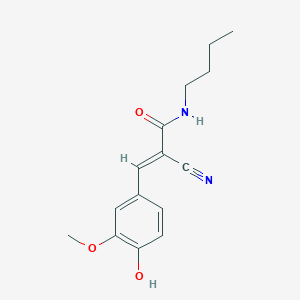

![molecular formula C26H33N3O3S2 B254700 N-(4-[4-(1-azepanylsulfonyl)phenyl]-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene)-N-(4-methylphenyl)amine](/img/structure/B254700.png)

N-(4-[4-(1-azepanylsulfonyl)phenyl]-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene)-N-(4-methylphenyl)amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-[4-(1-azepanylsulfonyl)phenyl]-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene)-N-(4-methylphenyl)amine, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC).

Mecanismo De Acción

N-(4-[4-(1-azepanylsulfonyl)phenyl]-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene)-N-(4-methylphenyl)amine selectively inhibits the activity of mutated EGFR tyrosine kinase, which is commonly found in NSCLC patients. It binds to the ATP-binding pocket of the mutated EGFR, preventing the activation of downstream signaling pathways that promote cancer cell growth and survival.

Biochemical and Physiological Effects:

This compound has been shown to induce apoptosis (programmed cell death) in EGFR-mutant NSCLC cells, leading to a decrease in tumor size. It also inhibits the proliferation and migration of cancer cells, as well as the formation of new blood vessels that supply nutrients to the tumor.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using N-(4-[4-(1-azepanylsulfonyl)phenyl]-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene)-N-(4-methylphenyl)amine in lab experiments is its high selectivity for mutated EGFR, which allows for specific targeting of cancer cells without affecting normal cells. Another advantage is its favorable safety profile, which reduces the risk of adverse effects in lab animals. However, a limitation of this compound is its high cost, which may limit its use in certain lab experiments.

Direcciones Futuras

There are several future directions for the research and development of N-(4-[4-(1-azepanylsulfonyl)phenyl]-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene)-N-(4-methylphenyl)amine. One direction is to investigate its efficacy in combination with other cancer therapies, such as immune checkpoint inhibitors. Another direction is to explore its potential use in other types of cancer that harbor EGFR mutations. Additionally, further studies are needed to understand the mechanisms of resistance to this compound and develop strategies to overcome it.

Conclusion:

In conclusion, this compound is a promising third-generation EGFR TKI that has shown efficacy in the treatment of EGFR-mutant NSCLC. Its selective inhibition of mutated EGFR and favorable safety profile make it a valuable tool for lab experiments and clinical trials. Further research is needed to fully understand its mechanism of action, optimize its use in combination with other therapies, and explore its potential in other types of cancer.

Métodos De Síntesis

The synthesis method of N-(4-[4-(1-azepanylsulfonyl)phenyl]-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene)-N-(4-methylphenyl)amine involves the reaction of a thiazole derivative with an amine derivative. The thiazole derivative is obtained by reacting 4-bromoacetophenone with thiosemicarbazide in the presence of sodium acetate and acetic acid. The resulting thiazole derivative is then reacted with 4-methylbenzene-1-amine to obtain the final product, this compound.

Aplicaciones Científicas De Investigación

N-(4-[4-(1-azepanylsulfonyl)phenyl]-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene)-N-(4-methylphenyl)amine has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. It has shown promising results in inhibiting the growth of EGFR-mutant NSCLC cells, which are resistant to first-generation and second-generation EGFR TKIs. In addition, this compound has demonstrated a favorable safety profile in clinical trials, with fewer side effects compared to other EGFR TKIs.

Propiedades

Fórmula molecular |

C26H33N3O3S2 |

|---|---|

Peso molecular |

499.7 g/mol |

Nombre IUPAC |

4-[4-(azepan-1-ylsulfonyl)phenyl]-3-(3-methoxypropyl)-N-(4-methylphenyl)-1,3-thiazol-2-imine |

InChI |

InChI=1S/C26H33N3O3S2/c1-21-8-12-23(13-9-21)27-26-29(18-7-19-32-2)25(20-33-26)22-10-14-24(15-11-22)34(30,31)28-16-5-3-4-6-17-28/h8-15,20H,3-7,16-19H2,1-2H3 |

Clave InChI |

JAIHONUEYHFOHR-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4)CCCOC |

SMILES canónico |

CC1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4)CCCOC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

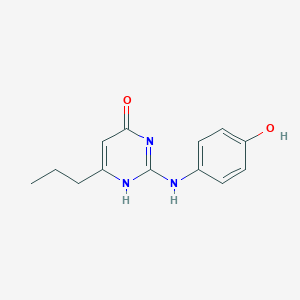

![N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(2-tert-butyl-4-methylphenoxy)acetamide](/img/structure/B254624.png)

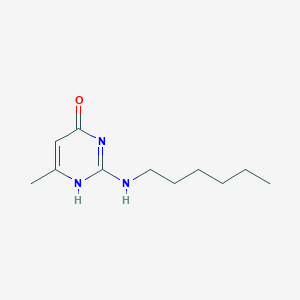

![Methyl 4-[3-chloro-2,5-dioxo-4-(4-sulfamoylanilino)pyrrol-1-yl]benzoate](/img/structure/B254628.png)

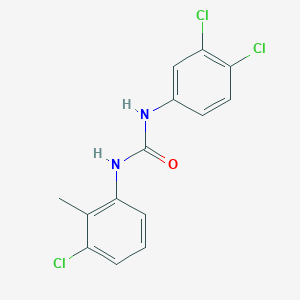

![N-[(3-aminoisoindol-1-ylidene)amino]-2-phenoxyacetamide](/img/structure/B254629.png)

![N-[4-(dimethylamino)benzyl]-N-(2-furylmethyl)-2-(mesityloxy)acetamide](/img/structure/B254633.png)

![N-[4-(dimethylamino)benzyl]-N-(2-furylmethyl)-2-(3-nitrophenoxy)acetamide](/img/structure/B254634.png)

![Dimethyl 2-({[5-(phenoxymethyl)furan-2-yl]carbonyl}amino)benzene-1,4-dicarboxylate](/img/structure/B254636.png)

![4-({4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}amino)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B254637.png)

![2-Allyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254644.png)

![[4-(4-Ethylphenyl)piperazin-1-yl]-(2-methyl-3-nitrophenyl)methanone](/img/structure/B254649.png)